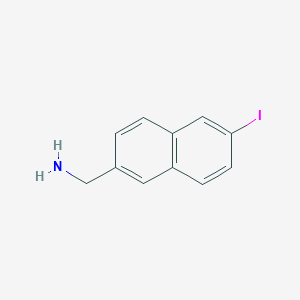

2-(Aminomethyl)-6-iodonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10IN |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

(6-iodonaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10IN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2 |

InChI Key |

YEOHBEDMJOOIJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl 6 Iodonaphthalene and Its Derivatives

Strategic Approaches to Naphthalene (B1677914) Core Functionalization

The construction of the 2-(Aminomethyl)-6-iodonaphthalene scaffold hinges on the selective introduction of an iodine atom and an aminomethyl group onto the naphthalene rings. The order of these introductions and the choice of starting materials are critical for a successful synthesis.

The direct iodination of naphthalene often leads to a mixture of isomers, with the 1-position being the most kinetically favored site for electrophilic substitution. newworldencyclopedia.org Therefore, achieving substitution at the 2- and 6-positions requires specific strategies, often utilizing starting materials that already possess a directing group.

Electrophilic iodination of naphthalene derivatives can be achieved using various reagents. Molecular iodine (I₂) combined with an oxidizing agent is a common approach. For instance, the use of iodine and sodium iodate (B108269) in an aqueous acetic acid medium has been reported for the iodination of naphthalenes. researchgate.net Another effective system involves iodine and sodium nitrite (B80452) in nitric acid. researchgate.net For deactivated or specific arenes, more powerful iodinating systems may be necessary, such as N-iodosuccinimide (NIS) in strong acids like trifluoromethanesulfonic acid (TfOH) or a mixture of bis(methanesulfonyl) peroxide and an iodide source. acs.org

A plausible route to 6-iodo-substituted naphthalenes often starts with a 2-substituted naphthalene. For example, the nitration of 2-naphthylamine (B18577) can yield 6-nitro-2-naphthylamine, albeit in low yields, which can then be further manipulated. researchgate.net A more efficient method involves the bromination of 2-naphthylamine to yield 6-bromo-2-naphthylamine, which could potentially be converted to the corresponding iodide via a Finkelstein-type reaction or Sandmeyer reaction on the derived diazonium salt. researchgate.net

| Iodinating Reagent System | Substrate Type | Typical Conditions | Key Observation | Reference |

|---|---|---|---|---|

| I₂ / NaIO₃ / H₂SO₄ | Activated and deactivated naphthalenes | Aqueous acetic acid, heat | Effective for a range of naphthalene substrates. | researchgate.net |

| I₂ / NaNO₂ / HNO₃ | Naphthalenes | Acetic acid | Reaction kinetics show a complex dependence on reagent concentrations. | researchgate.net |

| Fe(NO₃)₃·1.5N₂O₄ / Charcoal | Naphthalene and other activated aromatics | CH₂Cl₂, room temperature | Provides direct and regioselective iodination with high yields (80-90%). | researchgate.net |

| Bis(methanesulfonyl) peroxide / Iodide | (Hetero)arenes | Various solvents (e.g., MeNO₂) | A novel method capable of iodinating electron-deficient arenes. | acs.org |

| N-Iodosuccinimide (NIS) / TfOH | Deactivated arenes | Neat TfOH | Powerful system for challenging substrates. | acs.org |

The aminomethyl group (-CH₂NH₂) is typically introduced by the reduction of a nitrile or an amide, or via nucleophilic substitution on a halomethyl group. A synthetic route could commence from 6-iodo-2-naphthoic acid. This intermediate could be synthesized from 6-amino-2-naphthoic acid via a Sandmeyer reaction. researchgate.net The carboxylic acid would then be converted to the corresponding primary amide, which can be reduced to the aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Alternatively, a route starting from 2-methyl-6-iodonaphthalene is feasible. This intermediate could be subjected to free-radical bromination to form 2-(bromomethyl)-6-iodonaphthalene. Subsequent reaction with an amine source, such as potassium phthalimide (B116566) followed by hydrazinolysis (a Gabriel synthesis), or direct reaction with ammonia (B1221849) or a protected amine equivalent, would yield the desired this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 6-position, including alkyl, alkenyl, alkynyl, aryl, and amino groups, thereby generating a diverse library of derivatives.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive substrates for these transformations. nih.govyork.ac.uk The this compound molecule is well-suited for several key palladium-catalyzed reactions. The primary amino group may require protection (e.g., as a carbamate) prior to coupling to prevent side reactions, although in some cases, it can remain unprotected.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, yielding 6-aryl or 6-alkylnaphthalene derivatives.

Heck-Mizoroki Coupling: Reaction with an alkene to form a C-C bond, yielding 6-alkenylnaphthalene derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, yielding 6-alkynylnaphthalene derivatives. This is a powerful method for creating precursors for further transformations. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, yielding 6-aminonaphthalene derivatives.

Carbonylative Couplings: Reaction with carbon monoxide and a nucleophile (e.g., an alcohol or amine) to produce esters or amides at the 6-position.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | C(sp²)-C(sp²) | nih.gov |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | C(sp²)-C(sp²) | york.ac.uk |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp²)-C(sp) | researchgate.net |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | C(sp²)-N | nih.gov |

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for forming bonds with aryl halides. researchgate.net These reactions are especially useful for forming C-N, C-O, and C-S bonds. For a substrate like this compound, copper catalysis provides complementary reactivity to palladium.

Ullmann Condensation (C-N coupling): Reaction with amines, amides, or heterocycles to form N-aryl products. This can be an effective alternative to the Buchwald-Hartwig amination.

Ullmann Condensation (C-O coupling): Reaction with alcohols or phenols to form aryl ethers.

C-S Coupling: Reaction with thiols or thiourea (B124793) to generate aryl sulfides. nih.govrsc.org Modern methods often use copper nanoparticles or specific ligand systems to improve efficiency and mildness of reaction conditions. nih.gov

Recent advancements have led to the development of heterogeneous copper catalysts, such as copper immobilized on magnetic nanoparticles, which facilitate easier product separation and catalyst recycling. nih.govrsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Ullmann C-N Coupling | Amine, Amide | CuI / Ligand (e.g., phenanthroline) | C(sp²)-N | researchgate.net |

| Ullmann C-O Coupling | Alcohol, Phenol | Cu Powder or CuI | C(sp²)-O | researchgate.net |

| C-S Coupling | Thiol, Thiourea | CoFe₂O₄-DAN-Cu(II) or other Cu catalyst | C(sp²)-S | nih.govrsc.org |

| N-Alkylation with Alcohols | Alcohol | Ligand-free Cu catalyst | N-Alkyl (on the aminomethyl group) | rsc.org |

Homogeneous gold catalysis has emerged as a powerful tool primarily for the activation of π-systems, such as alkynes and allenes, towards nucleophilic attack. mdpi.com Unlike palladium and copper, gold catalysts are not typically used for the direct cross-coupling of aryl halides.

Therefore, the application of gold catalysis in the context of this compound would be indirect. A common strategy would first involve the conversion of the iodo group into an alkyne via a palladium-catalyzed Sonogashira coupling. The resulting 2-(aminomethyl)-6-ethynylnaphthalene would then be an excellent substrate for a variety of gold-catalyzed transformations. mdpi.com These could include:

Intramolecular Hydroamination/Cyclization: If a suitable nucleophile is present elsewhere in the molecule, the gold-activated alkyne could undergo cyclization.

Intermolecular Reactions: Reaction with nucleophiles like water, alcohols, or amines to yield carbonyl compounds or enamines.

Cycloadditions: Gold catalysts can promote formal cycloaddition reactions of alkynes with various partners.

While direct gold-catalyzed cross-coupling with the C-I bond is not a standard transformation, the synergy between palladium-catalyzed alkyne synthesis and subsequent gold-catalyzed functionalization provides a rich platform for creating complex derivatives from the this compound scaffold. mdpi.com

Zinc-Catalyzed Benzannulation Reactions

Zinc-catalyzed benzannulation reactions represent an effective strategy for constructing polysubstituted naphthalene rings. These reactions typically involve the [4+2] cycloaddition of a suitably substituted benzene (B151609) derivative with an alkyne or alkene. rsc.org For instance, a general approach involves the Zn(II)-catalyzed cyclization of 2-(2-oxo-alkyl)benzketones with alkenes to yield polysubstituted 1,2-dihydronaphthalene (B1214177) derivatives. rsc.org Subsequent aromatization would lead to the desired naphthalene core.

While iron(III) catalysts like FeCl₃ are also effective for these transformations with alkynes, zinc catalysts such as ZnCl₂ are particularly noted for their utility in reactions with alkenes. rsc.org The choice of catalyst can direct the selectivity of the reaction. For example, in the cyclization of 2-(alkanoyl phenyl) ethyl ketones, a zinc catalyst can promote the formation of dihydronaphthalenes. rsc.org This methodology's value lies in its ability to assemble the naphthalene skeleton from more accessible precursors, potentially allowing for the introduction of an iodo-substituent on the benzketone precursor to guide the final substitution pattern.

Table 1: Comparison of Catalysts in Benzannulation Reactions rsc.org

| Catalyst | Reactant Type | Product Type | Typical Conditions |

|---|---|---|---|

| FeCl₃ | Alkynes or Enols | Polysubstituted Naphthalenes | 10 mol%, 80-100 °C, N₂ atmosphere |

| ZnCl₂ | Alkenes (e.g., Styrenes) | Polysubstituted Dihydronaphthalenes | 10 mol%, 100 °C, N₂ atmosphere |

Cascade and Annulation Reactions in Naphthalene Synthesis

One powerful approach is the transition metal-catalyzed annulation of aryl compounds with unsaturated partners. This can include the reaction of aryl halides with alkynes, a method significantly enhanced by developments in palladium-catalyzed cross-coupling. nih.gov Another sophisticated strategy involves a one-pot, three-aryne cascade, where a 1,2-benzdiyne equivalent reacts with 1,3-diynes to rapidly construct the naphthalene framework. nih.gov This method capitalizes on the high reactivity of aryne intermediates to form multiple C-C bonds in a controlled sequence. nih.gov

Furthermore, regiocontrolled benzannulation strategies have been developed to create highly substituted α-arylnaphthalenes. nih.gov These methods can involve the reaction of dichlorocyclopropylmethanol derivatives, which undergo a crucial regiocontrolled benzannulation step to afford a specific naphthalene substitution pattern. nih.gov Electrophilic cyclization of arene-containing propargylic alcohols using electrophiles like I₂ or ICl also provides a direct route to iodinated naphthalenes and naphthols, which are valuable intermediates. nih.gov

Derivatization Strategies

Once the 6-iodonaphthalene core is established, the introduction of the aminomethyl group and further modifications can be achieved through various derivatization strategies.

The aminomethyl group can be introduced onto a naphthalene ring through several established methods. Reductive amination of a corresponding naphthalene-2-carboxaldehyde is a common and effective strategy. nih.gov This two-step, one-pot process involves the initial formation of an imine between the aldehyde and an amine (such as methylamine (B109427) for the N-methyl derivative), followed by reduction with an appropriate agent like sodium borohydride.

Another prevalent method is the Mannich reaction, which involves the aminoalkylation of an activated naphthalene, such as a naphthol. For instance, the reaction of 2,7-dihydroxynaphthalene (B41206) with formaldehyde (B43269) and a secondary amine (like piperidine (B6355638) or morpholine) yields aminomethylated derivatives. researchgate.net While this is typically applied to hydroxylated naphthalenes, it highlights a general strategy for C-H functionalization to install aminomethyl groups. The Betti reaction, a one-pot multicomponent reaction of a naphthol, an aldehyde, and an amine, is another classic method for generating aminoalkyl naphthols. bohrium.com

The 2,6-disubstituted naphthalene scaffold is a key component in a variety of molecular conjugates designed for applications in materials science and medicinal chemistry. The iodo-group at the C6 position is particularly useful as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

These coupling reactions allow for the direct attachment of aryl, heteroaryl, or alkynyl groups to the naphthalene core, enabling the synthesis of extended π-conjugated systems. nih.govacs.org For example, palladium-catalyzed cross-coupling between an iodo-naphthalene and a suitable terminal acetylene (B1199291) is a key step in creating push-pull dyes and conjugated nanostructures. acs.org Similarly, naphthalene-based conjugates with heterocyclic moieties, such as 1,2,4-triazoles, have been synthesized and evaluated for their biological activities. nih.gov The facile self-assembly of amine and sulfonic acid-functionalized naphthalene building blocks can also produce porous organic salts with interesting photocatalytic properties. rsc.org

The synthesis of enantiomerically pure aminomethylnaphthalene derivatives is of significant interest, particularly for pharmaceutical applications where stereochemistry is crucial for biological activity. nih.gov Several strategies can be employed to achieve chirality.

One approach involves the asymmetric reduction of a pre-existing imine or enamine. This can be accomplished using chiral catalysts or reagents. An alternative is the use of enzymes, such as transaminases, amine dehydrogenases, or imine reductases, which offer high stereoselectivity under mild conditions. nih.gov Protein engineering has greatly expanded the substrate scope and efficiency of these biocatalytic methods, making them viable for the production of complex chiral amines. nih.gov

Another strategy is to resolve a racemic mixture of the final aminomethylated compound. This can be done through classical resolution with a chiral acid or through chiral chromatography. For naphthalene derivatives that exhibit axial chirality, as can be the case with bulky substituents at the α-positions, direct chiral synthesis or separation of enantiomers by chiral HPLC is also a viable route. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-(aminomethyl)-6-iodonaphthalene, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the protons of the aminomethyl group. The predicted chemical shifts (δ) are influenced by the electronic effects of the iodo and aminomethyl substituents. The iodine atom, being electronegative and a heavy atom, will deshield adjacent protons, while the aminomethyl group will have a more complex effect.

The naphthalene ring has six aromatic protons. The substitution pattern (at positions 2 and 6) leads to a spectrum that, while complex due to second-order effects, can be predicted. The protons on the same ring as the aminomethyl group (H-1, H-3, H-4) and the iodo group (H-5, H-7, H-8) will have different chemical shifts. The protons closest to the iodine atom (H-5 and H-7) are expected to be the most deshielded. The singlet for the aminomethyl protons (-CH₂NH₂) would likely appear in the range of 3.8-4.2 ppm, while the amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~7.5 - 7.7 | d |

| H-3 | ~7.3 - 7.5 | d |

| H-4 | ~7.8 - 8.0 | d |

| H-5 | ~7.9 - 8.1 | d |

| H-7 | ~7.7 - 7.9 | dd |

| H-8 | ~7.6 - 7.8 | d |

| -CH₂- | ~3.9 - 4.1 | s |

| -NH₂ | variable | br s |

Note: The predicted values are based on the analysis of similar naphthalene derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct signals are expected for the naphthalene carbons, plus one for the aminomethyl carbon. The carbon atom directly bonded to the iodine (C-6) will show a significantly upfield chemical shift due to the heavy atom effect. Conversely, the carbon attached to the aminomethyl group (C-2) and the other aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm). The quaternary carbons (C-4a, C-8a) will also be distinguishable.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~127 - 129 |

| C-2 | ~138 - 140 |

| C-3 | ~125 - 127 |

| C-4 | ~128 - 130 |

| C-4a | ~133 - 135 |

| C-5 | ~130 - 132 |

| C-6 | ~95 - 100 |

| C-7 | ~135 - 137 |

| C-8 | ~129 - 131 |

| C-8a | ~134 - 136 |

| -CH₂- | ~45 - 50 |

Note: The predicted values are based on the analysis of similar naphthalene derivatives. Actual experimental values may vary.

While standard 1D NMR provides primary structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. For a molecule like this compound, these techniques would confirm the connectivity within the naphthalene rings and the attachment of the substituents.

Furthermore, variable temperature (VT) NMR studies could provide insights into the conformational dynamics, specifically the rotation around the C2-CH₂ bond. At lower temperatures, restricted rotation might lead to the observation of distinct signals for the aminomethyl protons, which would appear as an AB system rather than a singlet. The energy barrier for this rotation could be calculated from the coalescence temperature, providing valuable information about the steric and electronic interactions between the aminomethyl group and the naphthalene ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1020-1250 cm⁻¹. The C-I stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

| C-I Stretch | 500 - 600 |

Note: Predicted values are based on characteristic group frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Naphthalene and its derivatives are known to have characteristic absorption spectra in the UV region. The spectrum of this compound would be expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the iodo and aminomethyl substituents would likely cause a red shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted naphthalene.

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀IN), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum (HRMS) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic, showing a significant M+1 peak due to the natural abundance of ¹³C and a very prominent peak at M due to the monoisotopic nature of iodine (¹²⁷I).

Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule, [M+H]⁺. The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would involve the loss of the aminomethyl group or the iodine atom.

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₁₁H₁₀IN]⁺ ([M]⁺) | 282.9858 |

| [C₁₁H₁₁IN]⁺ ([M+H]⁺) | 283.9936 |

Note: The m/z values are calculated for the most abundant isotopes.

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state.

The analysis would reveal the planarity of the naphthalene ring system and the orientation of the aminomethyl and iodo substituents. Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as hydrogen bonding involving the amine group, which could influence the physical properties of the compound. While no published crystal structure for this compound is currently available, such an analysis would be the ultimate confirmation of its structure. nih.govscispace.com

Computational Chemistry and Mechanistic Insights

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior and intermolecular interactions of 2-(Aminomethyl)-6-iodonaphthalene. These computational techniques allow for the exploration of the molecule's flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules, over time.

In silico studies on similar aminobenzylnaphthols have utilized molecular dynamics to understand their interaction with biological targets. nih.gov These studies often involve placing the molecule in a simulated physiological environment to observe its binding modes and stability within a protein's active site. A similar approach for this compound could provide valuable information on its potential as a bioactive agent.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations provide detailed information about the geometry, energy levels, and vibrational frequencies of this compound.

Ground-state DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, the geometry would be optimized to find the lowest energy conformation, taking into account the interactions between the aminomethyl group, the iodine atom, and the naphthalene (B1677914) ring. researchgate.net

Excited-state calculations, often performed using Time-Dependent DFT (TD-DFT), are essential for understanding the molecule's photophysical properties, such as its UV-visible absorption spectrum. acs.orgacs.org These calculations can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. For a substituted naphthalene like this, transitions involving the π-electron system of the naphthalene ring are expected to be prominent.

Table 1: Predicted Ground-State Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Value |

| C-C (aromatic) bond length | ~1.37 - 1.42 Å |

| C-N bond length | ~1.47 Å |

| C-I bond length | ~2.10 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-C-N bond angle | ~112° |

| H-N-H bond angle | ~107° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Vibrational analysis, based on DFT calculations, predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of chemical bonds. The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure. researchgate.net

For this compound, characteristic vibrational frequencies would include N-H stretching and bending modes from the aminomethyl group, C-I stretching from the iodo-substituent, and various C-H and C-C stretching and bending modes associated with the naphthalene ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric N-H Stretch | ~3350 |

| -NH₂ | Asymmetric N-H Stretch | ~3450 |

| -NH₂ | Scissoring Bend | ~1620 |

| Aromatic C-H | Stretching | ~3050 - 3100 |

| C-I | Stretching | ~500 - 600 |

| Naphthalene Ring | C=C Stretching | ~1400 - 1600 |

Note: These are representative values and the actual frequencies can be influenced by the specific chemical environment and computational method used.

Mechanistic Hypotheses from Computational Analysis

Computational analysis can provide significant insights into potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the most likely reaction pathways. acs.orgelsevierpure.com

For example, the aminomethyl group can act as a nucleophile, and computational studies could model its reactivity towards various electrophiles. DFT calculations can determine the activation energies for different potential reactions, helping to predict the most favorable products. nih.gov Similarly, the iodine atom can participate in halogen bonding or be a leaving group in nucleophilic aromatic substitution reactions, and computational models can explore the energetics of these processes.

Simulations of Molecular Interactions

Simulations of molecular interactions are crucial for understanding how this compound might interact with other molecules. These simulations can range from docking studies with specific proteins to broader simulations of its behavior in different solvent environments. nih.gov

Molecular docking simulations could be used to predict the binding affinity and orientation of this compound within the active site of a target protein. Such studies are foundational in drug discovery and can suggest potential biological targets for the compound. researchgate.net These simulations often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Furthermore, simulations can explore the self-assembly properties of this compound. Depending on the conditions, molecules with aromatic cores and flexible side chains can form ordered aggregates. Computational studies can help to understand the driving forces behind such aggregation, which can be important for materials science applications. nih.gov

Applications in Chemical Biology and Advanced Materials Research

Development of Fluorescent Probes

The intrinsic fluorescence of the naphthalene (B1677914) moiety serves as a foundational element in the design of fluorescent probes. These probes are engineered to signal the presence of specific analytes through changes in their fluorescence emission, a process that relies on precise molecular design and an understanding of fluorescence phenomena.

Naphthalene-Based Fluorescent Probe Design

The design of fluorescent probes based on naphthalene derivatives is a versatile strategy in chemical sensing. mdpi.com The naphthalene structure provides a stable and highly fluorescent core that can be chemically modified to interact with specific targets. mdpi.comnortheastern.edu This adaptability allows for the creation of probes with tailored optical properties. mdpi.com The general principle involves coupling the naphthalene fluorophore to a recognition element that selectively binds to an analyte of interest. This interaction then triggers a change in the fluorescence properties of the naphthalene core, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. researchgate.netnih.gov

For instance, a naphthalene-based probe might be designed with a receptor site that has a high affinity for a particular metal ion. Upon binding the metal ion, the electronic properties of the probe are altered, leading to a detectable change in its fluorescence. This approach has been successfully used to create probes for various ions, including copper (Cu²⁺) and aluminum (Al³⁺). mdpi.combanrepcultural.org The design process often involves computational modeling, such as Density Functional Theory (DFT), to predict the optical and electronic properties of the proposed probe molecules. researchgate.net

Molecular Recognition and Binding Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. In the context of fluorescent probes, the probe molecule is designed to selectively recognize and bind to a target analyte. nih.gov This recognition is often achieved by incorporating specific functional groups onto the naphthalene scaffold that can form hydrogen bonds, coordinate with metal ions, or engage in other forms of non-covalent interactions. rsc.orgnih.gov

Binding studies are crucial for characterizing the interaction between a fluorescent probe and its target. Techniques such as fluorescence titration are used to determine the binding stoichiometry and affinity. mdpi.com For example, a Job's plot analysis can reveal the binding ratio between the probe and the analyte. nih.gov In one study, the binding ratio of a naphthalene derivative fluorescent probe to Al³⁺ was determined to be 2:1. mdpi.com The binding constant (Ka), which quantifies the strength of the interaction, can also be calculated from titration data. mdpi.com A higher binding constant indicates a stronger and more stable complex between the probe and the analyte.

Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can occur through various mechanisms, broadly categorized as static and dynamic quenching. acs.org

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. acs.orgnih.gov The formation of this complex effectively reduces the concentration of the fluorescent species.

Dynamic Quenching: This type of quenching results from collisions between the excited state fluorophore and the quencher molecule. acs.org These collisions lead to the de-excitation of the fluorophore without the emission of a photon.

Other quenching mechanisms include:

Förster Resonance Energy Transfer (FRET): This is a distance-dependent interaction between two chromophores in which excitation energy is transferred from a donor fluorophore to an acceptor chromophore without the emission of a photon. nih.gov FRET is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. nih.gov

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from a donor molecule to an acceptor molecule in the excited state, leading to quenching of fluorescence. rsc.org The inhibition of PET upon binding to an analyte is a common strategy for designing "turn-on" fluorescent probes. nih.gov Tryptophan has been shown to quench the fluorescence of some naphthalene-based dyes through electron transfer. researchgate.net

The specific quenching mechanism at play depends on the nature of the fluorophore, the quencher, and the surrounding environment. Understanding these mechanisms is essential for the rational design of fluorescent probes with predictable and reliable responses.

Performance Evaluation of Fluorescent Probes

The performance of a fluorescent probe is assessed based on several key parameters that determine its suitability for a particular application. These parameters include:

Detection Limit: This is the lowest concentration of an analyte that can be reliably detected by the probe. Lower detection limits indicate higher sensitivity. For example, a naphthalene-based fluorescent probe for cysteine exhibited a low detection limit of 0.18 μM. rsc.org Another probe designed for sulfites/bisulfite had a detection limit of 9.93 nM using fluorescence spectroscopy. nih.gov

Selectivity: A probe's selectivity refers to its ability to respond to a specific analyte in the presence of other potentially interfering species. nih.gov High selectivity is crucial for accurate measurements in complex biological or environmental samples. For instance, a probe might show high selectivity for Cu²⁺ ions without being affected by other metal ions. banrepcultural.org

Anti-interference: This is closely related to selectivity and describes the probe's ability to maintain its response to the target analyte even when other substances are present. mdpi.com

Response Time: This is the time it takes for the probe to exhibit a measurable change in its fluorescence upon interacting with the analyte. Rapid response times are often desirable, especially for real-time monitoring applications. rsc.org

pH Stability: The fluorescence properties of a probe can be influenced by the pH of the solution. A good probe should ideally function over a wide pH range, particularly for biological applications where the pH is typically around 7.4. nih.govnih.gov

The following table summarizes the performance of several recently developed naphthalene-based fluorescent probes:

| Probe | Target Analyte | Detection Limit | Key Features |

| NDI-Py | Copper ions (Cu²⁺) | 0.97 μM | Rapid response, high sensitivity and selectivity. rsc.org |

| L | Copper ions (Cu²⁺) | 1.8 μM | Good selectivity and sensitivity, not interfered by other metal ions. banrepcultural.orgnih.gov |

| BTNA | Cysteine (Cys) | 0.18 μM | Large Stokes shift, high selectivity and sensitivity over other amino acids. rsc.org |

| F6 | Aluminum ions (Al³⁺) | 8.73 x 10⁻⁸ mol/L | High selectivity and anti-interference ability. mdpi.com |

| L | Sulfites/Bisulfite | 9.93 nM | High sensitivity and satisfactory recoveries in real water samples. nih.gov |

Radiolabeling Chemistry

The presence of an iodine atom in "2-(Aminomethyl)-6-iodonaphthalene" makes it a prime candidate for radiolabeling studies. Radioiodination, the process of introducing a radioactive isotope of iodine into a molecule, is a well-established technique in nuclear medicine for both diagnostic imaging and targeted radiotherapy.

Strategies for Radioiodination

Several strategies exist for incorporating radioactive iodine into aromatic compounds like naphthalene derivatives. The choice of method often depends on the specific iodine isotope being used and the nature of the substrate molecule.

One of the most common methods is electrophilic aromatic substitution . nih.gov In this approach, a source of radioiodine, such as sodium iodide (Na*I), is activated by an oxidizing agent to generate an electrophilic iodine species. This reactive species then substitutes a hydrogen atom on the aromatic ring. For non-activated or deactivated aromatic systems, strong activating conditions may be necessary. nih.gov

Another important strategy is halogen exchange , which is a type of nucleophilic substitution reaction. nih.gov This method involves replacing a non-radioactive halogen atom (or another suitable leaving group) on the aromatic ring with a radioactive iodine isotope. This reaction is often catalyzed by copper salts to improve the yield. nih.gov

Synthesis of Radiolabeled Derivatives for Molecular Imaging Research

The functionalized naphthalene scaffold is a prime candidate for developing radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET). While direct radiolabeling studies on this compound are not extensively documented, research on structurally analogous compounds provides a clear blueprint for its potential application.

A key example involves derivatives of IMPY (6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine), a compound used for imaging beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov To create PET imaging agents, researchers have synthesized ¹⁸F-labeled versions of IMPY by substituting one of its N-methyl groups with a fluorine-containing alkyl chain, such as a 2-[¹⁸F]fluoroethyl or 3-[¹⁸F]fluoropropyl group. nih.govfujita-hu.ac.jp This is typically achieved through a "one-pot" synthesis where the desmethyl precursor is reacted with a radiolabeled alkylating agent. nih.gov This method has proven effective, yielding the final radiolabeled products with good radiochemical yields, ranging from 26-51% (decay-corrected). nih.govfujita-hu.ac.jp

This established methodology highlights a viable pathway for the radiosynthesis of derivatives from this compound. The primary amine group on the molecule could be reacted with a suitable ¹⁸F-labeled synthon to generate a novel PET tracer, potentially for neurological or oncological imaging applications. nih.gov

In Vivo Pharmacokinetic Research (non-clinical)

The evaluation of a compound's behavior in a living organism is a critical step in its development as a potential diagnostic or therapeutic agent. Non-clinical pharmacokinetic studies, typically performed in animal models, assess the absorption, distribution, metabolism, and excretion (ADME) of a molecule. ijdra.comnih.gov

Specific pharmacokinetic data for this compound is limited in the public domain. However, insights can be drawn from the non-clinical evaluation of the aforementioned ¹⁸F-labeled IMPY derivatives in mice. nih.govfujita-hu.ac.jp PET imaging experiments revealed that these related tracers exhibit excellent initial brain penetration, a crucial characteristic for agents targeting the central nervous system. nih.gov The findings from these mouse studies are summarized in the table below.

Table 1: In Vivo Brain Uptake of Structurally Related Radiotracers in Mice This table presents data for [¹⁸F]FEM-IMPY and [¹⁸F]FPM-IMPY, compounds structurally related to this compound, to illustrate typical non-clinical pharmacokinetic findings for this class of molecules.

| Radiotracer | Peak Brain Uptake (% ID/g) | Time of Peak Uptake (minutes) |

|---|---|---|

| [¹⁸F]FEM-IMPY | 6.4% | 1.2 |

| [¹⁸F]FPM-IMPY | 5.7% | 0.8 |

Data sourced from Cai et al., 2004. nih.gov

These studies also noted the presence of radioactive metabolites in both the plasma and brain tissue, indicating that the compounds undergo metabolic transformation in vivo. nih.govfujita-hu.ac.jp Such findings are vital, as the presence of brain-penetrant metabolites can complicate the interpretation of imaging signals. nih.gov This research underscores the type of non-clinical pharmacokinetic evaluation that would be necessary to characterize the in vivo profile of any derivative of this compound.

Role as a Privileged Scaffold or Building Block

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drugs and biologically active molecules. ijpsjournal.com The naphthalene core is considered one such scaffold due to its rigid structure and its ability to engage in various interactions with biological targets. ijpsjournal.com this compound serves not only as a derivative of this privileged core but also as a versatile chemical building block for creating novel and complex molecules. mdpi.comamerigoscientific.com

Application in Ligand Design

The structure of this compound is well-suited for ligand design. The flat, aromatic naphthalene rings can participate in hydrophobic and π-stacking interactions within protein binding pockets. The aminomethyl group provides a basic center capable of forming hydrogen bonds or salt bridges, which can be critical for anchoring a ligand to its target. Furthermore, the iodine atom is not just a placeholder; it can be used as a handle for further chemical modification through reactions like metal-catalyzed cross-coupling, allowing for the systematic exploration of chemical space around the core scaffold. mdpi.com This trifecta of features—a rigid core, a hydrogen-bonding group, and a modifiable handle—makes it an attractive starting point for designing new bioactive compounds. nih.gov

Integration into Protein Degrader Systems

A novel therapeutic strategy that has emerged is targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules composed of a "warhead" that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. nih.gov

The structure of this compound makes it an ideal building block for constructing PROTACs. The naphthalene core could serve as the warhead ligand for a protein of interest. The aminomethyl group provides a convenient and chemically robust point for attaching the linker. This strategic placement allows the naphthalene moiety to orient itself within its target's binding site while the rest of the PROTAC molecule extends outwards to recruit the degradation machinery. nih.gov

Scaffold for Adenosine (B11128) Receptor Antagonists

Adenosine receptors are a major class of G protein-coupled receptors involved in a wide range of physiological processes, making them important drug targets. nih.gov Research into antagonists for these receptors has explored a variety of molecular scaffolds, with a significant focus on purine-based structures, such as 2-arylpurines, and repurposed nucleoside derivatives. nih.govnih.govunife.it These scaffolds have been successfully modified to produce potent and selective antagonists. nih.gov While the naphthalene scaffold is known for its broad biological activity, its specific application as a core for adenosine receptor antagonists is not prominently featured in the literature, which remains dominated by heterocyclic systems. nih.govnih.gov

Building Blocks for Complex Molecular Architectures

Beyond its biological potential, this compound is a valuable building block in synthetic organic chemistry for constructing larger, more complex molecules. mdpi.comnih.gov Its utility stems from its bifunctional nature. The primary amine can readily undergo reactions such as acylation to form amides or reductive amination to form secondary amines. mdpi.com

Crucially, the carbon-iodine bond is a key functional group for modern cross-coupling reactions. It enables chemists to use powerful, Nobel-prize-winning reactions like the Suzuki, Sonogashira, and Heck couplings to form new carbon-carbon bonds. This allows the rigid naphthalene unit to be precisely "stitched" into larger, custom-designed molecular architectures, which can be applied in materials science for creating novel polymers or in the total synthesis of complex natural products. nih.govsemanticscholar.org

Investigation of Molecular Recognition Processes

Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. The structural characteristics of this compound, namely the aminomethyl group and the extended π-system of the naphthalene ring, make it an interesting candidate for studies in this field.

Ligand-Metal Ion Coordination Studies

The aminomethyl group of this compound serves as a primary site for coordination with metal ions. As a Lewis base, the nitrogen atom can donate its lone pair of electrons to a metal center, which acts as a Lewis acid, forming a coordination complex. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous aminomethyl-functionalized aromatic ligands provides significant insight into its potential.

Research on related C-functionalized macrocycles containing an aminomethyl group has demonstrated effective coordination with various transition metals, including copper(II), nickel(II), and chromium(III). scirp.org In these complexes, the aminomethyl nitrogen directly participates in the metal's coordination sphere. For instance, in a nickel(II) complex with a functionalized tetraamine (B13775644) macrocycle, the bond length between the nickel ion and the aminomethyl nitrogen was found to be 2.04 Å, contributing to a stable octahedral geometry. scirp.org Similarly, studies on tripodal Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) show that the nitrogen sites are crucial for forming stable complexes with Fe(III), Al(III), and Cr(III). nih.gov

The coordination of this compound with a metal ion would likely result in the formation of a six-membered chelate ring if a secondary binding site on the ligand is involved, a configuration known to be stable. researchgate.net The rigid naphthalene backbone influences the spatial orientation of the coordinating group, which can be exploited in the design of catalysts or materials with specific geometric constraints. The iodine atom, while generally not a strong coordinating agent, can influence the electronic properties of the ligand and, by extension, the stability and reactivity of the resulting metal complex.

Table 1: Coordination Parameters of Related Aminomethyl Ligands with Metal Ions

| Ligand Type | Metal Ion | Coordination Geometry | Metal-Nitrogen Bond Length (Å) | Reference |

|---|---|---|---|---|

| 5-Aminomethyl- researchgate.netaneN4 | Ni(II) | Octahedral | 2.04 | scirp.org |

| 5-Aminomethyl- researchgate.netaneN4 | Cr(III) | Octahedral | 2.06 - 2.09 | scirp.org |

| Imine-Naphthol Tripodal Ligand | Fe(III) | Octahedral | (Predicted) | nih.gov |

This table is generated based on data for structurally related compounds to infer the potential coordination behavior of this compound.

Interactions with Biological Molecules and Receptors

The distinct structural features of this compound suggest several modes of interaction with biological macromolecules like proteins and nucleic acids.

The planar and aromatic nature of the naphthalene core allows for non-covalent interactions, particularly π-π stacking. This type of interaction is crucial for the stability of protein structures, where aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan are often found in close proximity. nih.gov The naphthalene ring of this compound could intercalate between the base pairs of DNA or fit into hydrophobic pockets of protein receptors that feature aromatic residues, leading to stable binding. For example, a related compound, 2,6-bis(bromomethyl)naphthalene, has been shown to be a highly active DNA crosslinking agent, highlighting the ability of the naphthalene scaffold to interact effectively with DNA. nih.gov

The aminomethyl group can participate in hydrogen bonding or form salt bridges with acidic residues (e.g., aspartate, glutamate) on a protein's surface or within a receptor's active site. Such electrostatic interactions are critical for molecular recognition and binding affinity.

Furthermore, the iodine atom can act as a heavy atom for X-ray crystallography, aiding in the structural determination of ligand-protein complexes. It also contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The utility of halogenated aromatic compounds in targeting biological receptors is well-established; for instance, the iodo-containing compound [¹¹C]CIMBI-5 is a potent and selective agonist for the serotonin (B10506) 5-HT₂A receptor, demonstrating that an iodo-aromatic structure can confer high specificity for a biological target. nih.gov

Chemical Reaction Monitoring and Analytical Applications

While direct applications of this compound in chemical reaction monitoring and analysis are not widely reported, its structure suggests significant potential in these areas.

The naphthalene moiety is inherently fluorescent. This property could be exploited to develop fluorescent probes. Changes in the fluorescence emission (e.g., intensity, wavelength, or lifetime) upon binding to a target analyte, such as a metal ion or a biological molecule, could form the basis of a sensitive analytical method. The aminomethyl group could serve as the recognition element that binds the analyte, inducing a conformational change that modulates the fluorescence of the naphthalene core.

The iodine atom provides a versatile handle for further chemical modification through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. This allows for the straightforward synthesis of more complex derivatives. For example, it could be coupled with other fluorophores to create FRET (Förster Resonance Energy Transfer) pairs for ratiometric sensing or with reporter groups for specific analytical assays.

The primary amine of the aminomethyl group can be used to immobilize the molecule onto solid supports, such as glass slides, nanoparticles, or sensor chips. Such functionalized surfaces could be used to develop heterogeneous catalysts or affinity-based biosensors for detecting specific analytes in complex mixtures. The combination of a fluorescent signaling unit (naphthalene) and a versatile chemical handle (iodine) within the same molecule makes this compound a promising platform for the design of sophisticated analytical tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Aminomethyl)-6-iodonaphthalene, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with naphthalene derivatives. Nitration at the 6-position introduces a nitro group, followed by iodination using iodine monochloride (ICl) or KI/I₂ under acidic conditions .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or LiAlH₄. Ensure inert conditions to prevent dehalogenation of the iodine substituent .

- Critical Factors : Temperature (>80°C may degrade iodine bonds), solvent polarity (polar aprotic solvents enhance iodination efficiency), and catalyst loading (excess Pd/C can lead to over-reduction) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate impurities like dehalogenated byproducts or unreacted intermediates .

- NMR : Confirm structural integrity via ¹H NMR (amine proton at δ 3.8–4.2 ppm; aromatic protons split due to iodine’s deshielding effect) and ¹³C NMR (iodine-bearing carbon at δ 95–105 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and rule out side products (e.g., m/z = 299 for the target compound) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig Amination : The iodine atom acts as a directing group, facilitating palladium-catalyzed C–N bond formation. Optimize ligand choice (e.g., XPhos) and base (Cs₂CO₃) to minimize competing Ullmann coupling .

- DFT Calculations : Model electron density maps to predict regioselectivity in substitution reactions. Iodine’s electronegativity stabilizes transition states at the 6-position .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., oxidative addition of Pd⁰ to C–I bonds) .

Q. How do contradictory reports on the compound’s fluorescence properties arise, and how can they be resolved?

- Methodology :

- Source Analysis : Compare solvent polarity (e.g., ethanol vs. DMSO) and pH in conflicting studies. Protonation of the amine group quenches fluorescence in acidic media .

- Instrument Calibration : Validate fluorimeter settings (excitation/emission slit widths, detector sensitivity) across labs. Use standardized quinine sulfate solutions for calibration .

- Quantum Yield Calculations : Normalize data against reference compounds (e.g., fluorescein) to account for instrument-specific artifacts .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro bioactivity assays?

- Methodology :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor iodine loss via ICP-MS and amine oxidation via TLC .

- Formulation : Encapsulate in cyclodextrin or lipid nanoparticles to shield the amine group from hydrolysis. Confirm encapsulation efficiency using dialysis and UV-Vis .

- Biological Buffers : Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent radical-induced degradation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodology :

- Dose-Response Replication : Conduct parallel assays (e.g., MTT, Ames test) using identical cell lines (e.g., HepG2) and exposure times. Compare IC₅₀ values with literature .

- Metabolite Profiling : Identify toxic metabolites (e.g., deiodinated amines) via LC-MS/MS. Correlate findings with cytochrome P450 activity assays .

- Species-Specific Effects : Test in multiple models (e.g., zebrafish vs. murine hepatocytes) to assess cross-species variability .

Applications in Drug Development

Q. What in silico and experimental approaches validate this compound as a kinase inhibitor scaffold?

- Methodology :

- Molecular Docking : Screen against kinase X-ray structures (PDB entries) to prioritize targets (e.g., EGFR, VEGFR). Focus on iodine’s role in halogen bonding with active-site residues .

- Kinase Profiling : Use a commercial kinase panel (e.g., Eurofins) at 10 µM concentration. Validate hits via ATP-competitive ELISA .

- SAR Studies : Synthesize analogs (e.g., bromine or chlorine substitutions) to quantify iodine’s contribution to binding affinity .

Environmental and Safety Considerations

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.